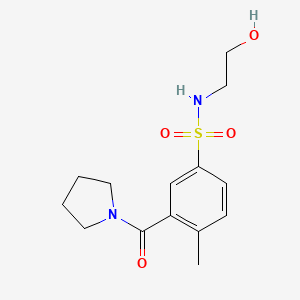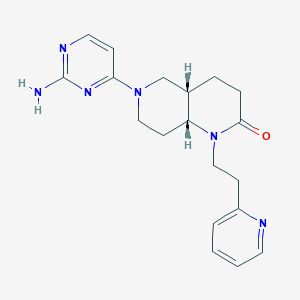![molecular formula C19H28ClN3O B5323966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
CPP-109 works by increasing the levels of certain neurotransmitters in the brain, including dopamine and serotonin. These neurotransmitters are known to play a crucial role in regulating mood and behavior, and their dysregulation has been linked to various neurological disorders. By increasing their levels, CPP-109 has been shown to improve symptoms of addiction, depression, and anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of gene expression, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of CPP-109 is its potency as a histone deacetylase inhibitor, which makes it a useful tool for studying the role of this enzyme in regulating gene expression in the brain. However, its high potency also makes it difficult to work with, as it requires careful handling and purification. Additionally, its effects on neurotransmitter levels can be difficult to interpret, as they may be influenced by other factors such as stress and environmental cues.
未来方向
There are many potential future directions for research on CPP-109, including its use in the treatment of various neurological disorders, the development of new compounds based on its structure, and the exploration of its effects on other systems in the body. Some possible areas of focus include the development of more selective histone deacetylase inhibitors, the identification of new targets for CPP-109, and the investigation of its effects on immune function and inflammation.
In conclusion, CPP-109 is a promising compound with a wide range of potential therapeutic applications. Its ability to modulate gene expression and neurotransmitter levels makes it a useful tool for studying the brain, and its neuroprotective effects may make it useful in the treatment of neurodegenerative disorders. While there are some limitations to its use, such as its high potency and complex effects on neurotransmitter levels, there are many potential future directions for research on this compound that could lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成方法
CPP-109 is synthesized through a multi-step process that involves the reaction of 4-chlorophenylpiperazine with cycloheptylamine, followed by acetylation. The final product is obtained after purification through a series of chromatography techniques.
科学研究应用
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, and anxiety. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in regulating gene expression in the brain. By inhibiting this enzyme, CPP-109 has been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-19(24)21-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADLVRGRVUWBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5323953.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)